

4-(Hydroxymethyl)pyridin-2(1H)-one molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)pyridin-2(1H)-one

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Technical Guide: 4-(Hydroxymethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-(Hydroxymethyl)pyridin-2(1H)-one**. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of **4-(Hydroxymethyl)pyridin-2(1H)-one** are summarized in the table below.

Property	Value	Citations
Molecular Formula	C6H7NO2	[1][2]
Molecular Weight	125.13 g/mol	[3]
CAS Number	127838-58-8	[1]
IUPAC Name	4-(hydroxymethyl)pyridin-2(1H)-one	
Physical Form	Solid	
Boiling Point	428°C at 760 mmHg	

Synthesis Protocols

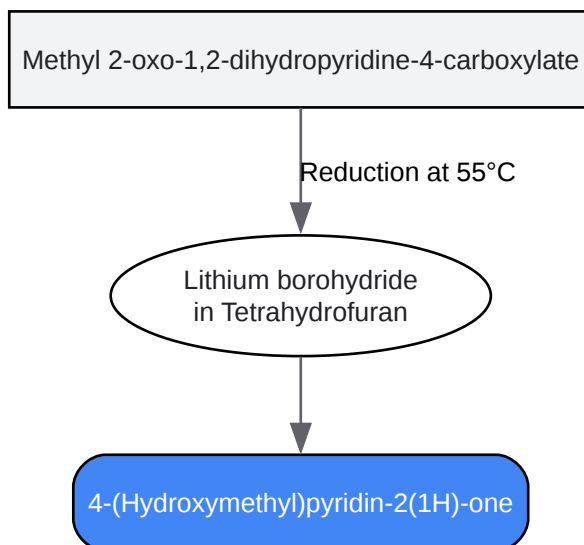
The synthesis of pyridin-2(1H)-one derivatives is a well-established area of organic chemistry. While multiple synthetic routes to the pyridinone core exist, a specific pathway for the synthesis of **4-(hydroxymethyl)pyridin-2(1H)-one** has been reported.

Reduction of a Carboxylate Precursor

A documented method for the synthesis of **4-(hydroxymethyl)pyridin-2(1H)-one** involves the reduction of a methyl carboxylate precursor.

Experimental Workflow

Synthesis Workflow for 4-(Hydroxymethyl)pyridin-2(1H)-one

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Caption: A high-level overview of the synthesis of **4-(Hydroxymethyl)pyridin-2(1H)-one**.

Methodology:

The synthesis proceeds via the reduction of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate. The reaction is carried out using lithium borohydride as the reducing agent in a tetrahydrofuran solvent. The reaction mixture is typically heated to around 55°C to facilitate the conversion. Following the reduction, the reaction is quenched with water and further processed to isolate the final product, **4-(hydroxymethyl)pyridin-2(1H)-one**.

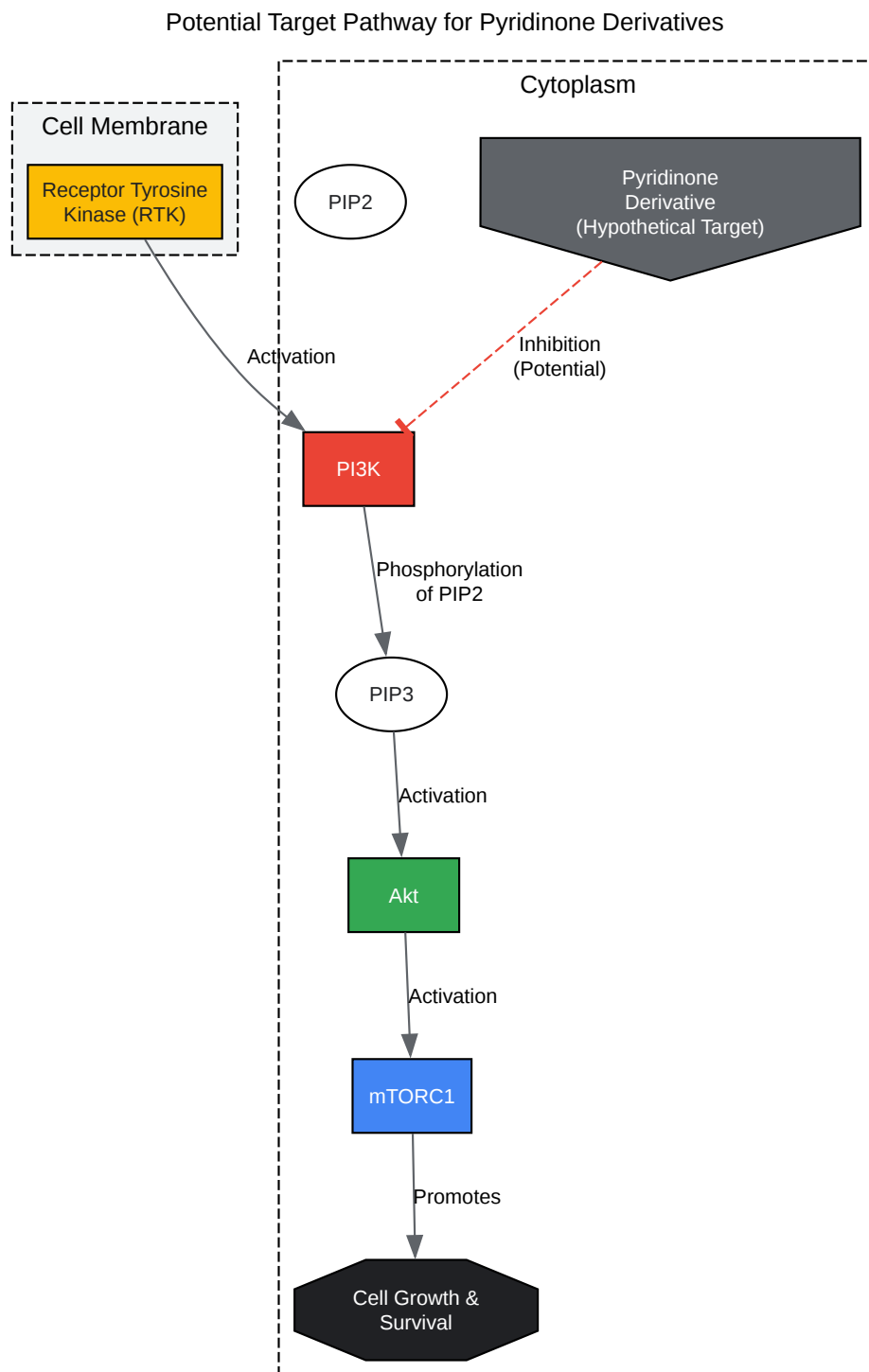
Potential Biological Activity and Signaling Pathways

While specific biological targets for **4-(Hydroxymethyl)pyridin-2(1H)-one** are not extensively documented in publicly available literature, the pyridinone scaffold is a recognized privileged structure in medicinal chemistry.[2] Derivatives of pyridinone have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2]

Given the structural class, it is plausible that **4-(Hydroxymethyl)pyridin-2(1H)-one** could exhibit activity through modulation of signaling pathways targeted by other pyridinone-containing molecules. One such pathway of significant interest in drug development is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, which is a known target for some classes of pyridinone derivatives. It is important to note that the interaction of **4-(Hydroxymethyl)pyridin-2(1H)-one** with this pathway has not been experimentally confirmed and this serves as a general example for the compound class.



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Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

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References

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- To cite this document: BenchChem. [4-(Hydroxymethyl)pyridin-2(1H)-one molecular formula and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144497#4-hydroxymethyl-pyridin-2-1h-one-molecular-formula-and-weight]

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